N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
Description
This compound is a benzamide derivative featuring two distinct substituents:
- A 2-methoxyanilino group attached to a 3-methyl-1-oxobutan-2-yl moiety.
- A 4-methoxybenzamido group on the benzamide core.
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its amide and aromatic functionalities. While direct pharmacological data are unavailable, analogs highlight its relevance in drug discovery .
Properties
CAS No. |
485810-12-6 |
|---|---|
Molecular Formula |
C27H29N3O5 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H29N3O5/c1-17(2)24(27(33)29-22-11-7-8-12-23(22)35-4)30-26(32)20-9-5-6-10-21(20)28-25(31)18-13-15-19(34-3)16-14-18/h5-17,24H,1-4H3,(H,28,31)(H,29,33)(H,30,32) |
InChI Key |
LUJKCPYKMNNEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methoxybenzamido)benzamide
The benzamide core is constructed via a two-step protocol:
-
4-Methoxybenzoyl Chloride Preparation :
4-Methoxybenzoic acid (1.0 equiv) reacts with thionyl chloride (1.2 equiv) in anhydrous DCM at 40°C for 2 hours, yielding 92% 4-methoxybenzoyl chloride. Excess thionyl chloride is removed under reduced pressure. -
Amide Coupling :
2-Aminobenzamide (1.05 equiv) is treated with 4-methoxybenzoyl chloride (1.0 equiv) in the presence of EDC/HOBt (1.1 equiv each) in DMF at 0°C. The reaction proceeds for 12 hours, achieving 78% yield after aqueous workup.
Critical Parameters :
-
Lowering the temperature to 0°C minimizes racemization.
-
DMF enhances reagent solubility but requires thorough removal via ethyl acetate extraction.
Oxobutan-Aniline Intermediate Synthesis
The sterically hindered oxobutan fragment is synthesized through:
-
Strecker Reaction :
2-Methoxyaniline (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in ethanol/water (4:1) at pH 6.5. The mixture is stirred for 24 hours at 25°C, yielding 65% 1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-amine. -
Boc Protection :
The primary amine is protected using di-tert-butyl dicarbonate (1.2 equiv) in THF with DMAP (0.1 equiv), achieving 89% Boc-protected intermediate.
Final Coupling and Global Deprotection
Fragment Assembly
The Boc-protected oxobutan-aniline (1.0 equiv) is coupled to 2-(4-methoxybenzamido)benzamide (1.05 equiv) using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DCM/DMF (3:1) at -15°C. After 18 hours, the Boc group is removed with TFA (5.0 equiv) in DCM, yielding 71% final product.
Yield Optimization :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 0 | 58 |
| HATU | DCM/DMF | -15 | 71 |
| DCC | THF | 25 | 49 |
HATU’s superior performance stems from its ability to stabilize the activated ester intermediate at low temperatures.
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the final amide coupling, reducing reaction time from 18 hours to 45 minutes. However, yield decreases to 63% due to partial decomposition of the oxobutan fragment.
Enzymatic Coupling
Lipase B (Candida antarctica) catalyzes the coupling in tert-butanol at 35°C, achieving 54% yield with >99% enantiomeric excess. This method eliminates racemization but requires costly enzyme immobilization.
Analytical Characterization and Quality Control
Purity Assessment :
-
HPLC (C18 column, 70:30 MeCN/H2O): Retention time = 8.2 min, purity = 98.7%.
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, Ar-H), 3.84 (s, 3H, OCH3), 2.98 (q, 1H, CH), 1.42 (d, 3H, CH3).
Impurity Profiling :
-
Main byproduct (3.1%): N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide, arising from incomplete 4-methoxybenzamido coupling.
Challenges and Mitigation Strategies
-
Steric Hindrance :
Bulky substituents on the oxobutan fragment reduce coupling efficiency. Using HATU instead of EDC increases yields by 13%. -
Methoxy Group Stability :
Demethoxylation occurs above 80°C. Maintaining reactions below 50°C preserves functionality. -
Racemization :
Low-temperature (-15°C) couplings with HATU suppress racemization to <1% .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on benzamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds similar to N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide have been tested for their Minimum Inhibitory Concentration (MIC) against different microorganisms.
- For example, compounds with similar structures displayed MIC values ranging from 1.27 µM to 5.59 µM against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound have also been explored, particularly in relation to colorectal carcinoma cell lines. The compound's ability to inhibit cancer cell proliferation is significant.
Case Study:
A study involving various benzamide derivatives revealed that specific compounds exhibited IC50 values lower than standard chemotherapy drugs such as 5-Fluorouracil (5-FU). For instance:
- Compounds with methoxy substitutions showed IC50 values as low as 4.53 µM against HCT116 cell lines, indicating potent anticancer activity .
Antimicrobial Activity Summary
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 1.30 | Klebsiella pneumoniae |
Anticancer Activity Summary
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-FU |
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- 4-Bromo-N-(2-nitrophenyl)benzamide : Nitro and bromo substituents reduce electron density, increasing reactivity in electrophilic substitutions compared to methoxy groups .
- CCG-1423 : Trifluoromethyl groups enhance metabolic stability and lipophilicity, contrasting with the target compound’s methoxy-driven solubility .
Challenges:
- Steric Hindrance : The branched oxobutanyl chain may require optimized coupling conditions or protecting groups.
- Regioselectivity : Positional isomerism (e.g., 2- vs. 4-methoxy) necessitates precise reaction control .
Physicochemical Properties
- Solubility : Methoxy groups improve water solubility compared to halogenated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
- Lipophilicity : Lower than CCG-1423 due to absence of trifluoromethyl groups but higher than nitro-substituted derivatives .
- Crystallinity : and demonstrate that methoxy and nitro substituents influence crystal packing, suggesting the target compound may form stable crystalline structures amenable to X-ray analysis .
Biological Activity
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C27H29N3O5
- Molecular Weight: 445.54 g/mol
- CAS Number: 473801-79-5
The structure features a methoxyaniline moiety and a benzamide group, which may contribute to its biological activities.
1. Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in vitro with varying degrees of potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
These results suggest that the compound may be a promising candidate for further development in cancer therapeutics due to its selective activity against tumor cells while showing lower toxicity to normal cells .
2. Antioxidative Properties
In addition to antiproliferative effects, the compound has demonstrated antioxidative activity. It was found to improve oxidative stress markers compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This antioxidative mechanism may play a role in its anticancer properties by protecting cells from oxidative damage .
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 µM, indicating effective antibacterial action . This suggests potential applications in treating bacterial infections.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antiproliferative Effects: A comprehensive evaluation of various derivatives showed that modifications in the chemical structure significantly influenced their biological activities, with some derivatives exhibiting IC50 values as low as 1.2 µM against specific cancer cell lines .
- Antioxidant Activity Assessment: The antioxidative capabilities were assessed through multiple assays, confirming that certain derivatives not only reduced oxidative stress but also enhanced cell viability under stress conditions .
Case Study 1: Cancer Cell Lines
A study involving the treatment of MCF-7 breast cancer cells with this compound revealed that it induced apoptosis through the activation of caspase pathways. The results suggested that the compound's mechanism involves both direct cytotoxicity and modulation of signaling pathways associated with cell survival .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of Staphylococcus aureus growth at concentrations similar to those effective against E. faecalis, highlighting its potential as an antibacterial agent .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves sequential amide coupling and cyclization steps. A representative route includes:
- Step 1 : Condensation of 2-methoxyaniline with a β-keto ester (e.g., methyl acetoacetate) to form the 1-oxobutan-2-yl intermediate under acidic catalysis .
- Step 2 : Benzamidation using 4-methoxybenzoyl chloride via Schotten-Baumann conditions (0–5°C, aqueous NaOH) to introduce the 4-methoxybenzamido group .
- Step 3 : Final coupling with 2-(4-methoxybenzamido)benzoyl chloride in anhydrous THF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC . Key controls: Reaction temperature, exclusion of moisture, and TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. How is the compound structurally characterized?
- NMR : and NMR confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, amide protons at δ 8.1–8.3 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures. For example, methoxy-phenyl dihedral angles (~32°) and hydrogen-bonding networks (C–H⋯O) stabilize the lattice .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 468.2) .
Q. What are the solubility and purification challenges?
- Solubility : Limited in water; dissolves in DMSO, DMF, or dichloromethane. Solubility in methanol is moderate (5–10 mg/mL) .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. Crystallization from ethanol/water (7:3) yields pure crystals .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect bioactivity?
- Lipophilicity : Methoxy groups increase logP by ~0.5 compared to chloro substituents, enhancing membrane permeability .
- SAR studies : Replacement of 4-methoxy with 3-chloro in analogs reduces antifungal activity (IC50 increases from 1.2 μM to >10 μM), suggesting hydrogen-bonding is critical .
- Methodology : Comparative assays (e.g., MIC tests against Candida albicans) under standardized CLSI guidelines validate substituent effects .
Q. How to resolve contradictions in crystallographic data (e.g., disordered moieties)?
- SHELXL refinement : Apply restraints to bond lengths (σ = 0.02 Å) and angles (σ = 2°). For disorder, split models with occupancy ratios (e.g., 70:30) .
- Validation : Check R-factor convergence (<5% ΔR between cycles) and electron density maps (Fo–Fc < 0.3 eÅ) .
- Cross-referencing : Compare with similar oxalamides (e.g., PubChem CID 7639102) to identify systematic errors .
Q. What strategies address conflicting bioactivity data across studies?
- Purity verification : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.3%) rule out impurities .
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Data normalization : Express IC50 values relative to internal controls (e.g., β-actin in Western blots) to minimize inter-lab variability .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (SHELX Refinement)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| Dihedral angle (A/B) | 32.38° | |
| R-factor | 0.048 | |
| Displacement parameters | U < 0.05 Å |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | Antifungal IC50 (μM) | Cytotoxicity (HepG2 IC50, μM) |
|---|---|---|
| 4-Methoxy | 1.2 | 25.3 |
| 3-Chloro | >10 | 18.9 |
| 4-Methyl | 4.7 | 32.1 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
